2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester
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Overview
Description
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound with the molecular formula C11H24O3Si2 and a molecular weight of 260.4775 . This compound is also known by other names such as Trimethylsilyl 3-methyl-2-[(trimethylsilyl)oxy]-2-butenoate and 2-Ketovaleric acid, enol, di-TMS . It is an ester derivative of 2-butenoic acid and is characterized by the presence of a trimethylsilyl group.
Preparation Methods
The synthesis of 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of 3-methyl-2-butenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets .
Comparison with Similar Compounds
Similar compounds to 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester include:
Crotonic acid, 3-methyl-, methyl ester:
2-Ketoisocaproic acid, enol, di-TMS: Another trimethylsilyl derivative with a different carbon skeleton.
Methyl 3-methyl-2-butenoate: A simpler ester without the trimethylsilyl group.
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the unique properties of this compound.
Properties
CAS No. |
108637-71-4 |
---|---|
Molecular Formula |
C9H18O3Si |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
methyl 3-methyl-2-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C9H18O3Si/c1-7(2)8(9(10)11-3)12-13(4,5)6/h1-6H3 |
InChI Key |
MDTNVBSZIKNKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)O[Si](C)(C)C)C |
Origin of Product |
United States |
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